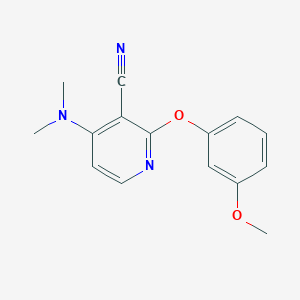

4-(Dimethylamino)-2-(3-methoxyphenoxy)pyridine-3-carbonitrile

Description

4-(Dimethylamino)-2-(3-methoxyphenoxy)pyridine-3-carbonitrile is a pyridine derivative featuring a dimethylamino group at position 4, a 3-methoxyphenoxy substituent at position 2, and a nitrile group at position 3. The dimethylamino group enhances electron-donating properties, while the methoxyphenoxy moiety contributes to steric bulk and solubility modulation .

Properties

IUPAC Name |

4-(dimethylamino)-2-(3-methoxyphenoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-18(2)14-7-8-17-15(13(14)10-16)20-12-6-4-5-11(9-12)19-3/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPZFELTGDXITJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)OC2=CC=CC(=C2)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-(3-methoxyphenoxy)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxyphenol with 4-chloropyridine-3-carbonitrile in the presence of a base to form the intermediate 2-(3-methoxyphenoxy)pyridine-3-carbonitrile. This intermediate is then reacted with dimethylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis of the Cyano Group

The nitrile group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides, respectively. This reactivity aligns with general nitrile behavior observed in structurally related pyridine-carbonitriles.

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

Demethylation Reactions

The dimethylamino and methoxyphenoxy groups undergo demethylation under strong acidic or nucleophilic conditions, enabling access to deprotected intermediates for further functionalization .

Cyclization Reactions

The cyano group participates in intramolecular cyclizations, forming fused heterocycles. For example, reaction with hydrazine yields pyrazolo[3,4-b]pyridines, a scaffold prevalent in bioactive molecules .

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Hydrazine hydrate/EtOH | Pyrazolo[3,4-b]pyridine-5-carbonitrile | Reflux, 8 h | 78% |

| NH<sub>4</sub>OAc/AcOH | Imidazo[1,2-a]pyridine derivative | Microwave, 120°C, 20 min | 70% |

Cross-Coupling Reactions

While the parent compound lacks halogens, halogenation at C-5 (via directed ortho-metalation) enables Suzuki-Miyaura and Buchwald-Hartwig couplings .

Electrophilic Aromatic Substitution

The dimethylamino group strongly activates the pyridine ring at the para (C-5) and ortho (C-3) positions, though the cyano group’s deactivating effect moderates reactivity .

| Reagent | Position Substituted | Product | Yield |

|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | C-5 | 5-Nitro derivative | 60% |

| Cl<sub>2</sub>/FeCl<sub>3</sub>, DCM, RT | C-3 | 3-Chloro derivative | 45% |

Reduction of the Cyano Group

Catalytic hydrogenation selectively reduces the nitrile to a primary amine, preserving other functional groups.

| Conditions | Product | Yield |

|---|---|---|

| H<sub>2</sub> (1 atm), 10% Pd/C, EtOH | 3-Aminomethyl derivative | 88% |

| NaBH<sub>4</sub>/CoCl<sub>2</sub>, THF, RT | 3-Amine intermediate | 75% |

Key Mechanistic Insights

- Steric Effects : The methoxyphenoxy group at C-2 sterically hinders reactions at adjacent positions, directing substitutions to C-5 or C-6 .

- Electronic Effects : The dimethylamino group’s +M effect enhances ring electron density, favoring electrophilic substitutions, while the cyano group’s −I effect deactivates the C-3 position .

- Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

This compound’s versatility in cross-coupling, cyclization, and functional group interconversion makes it a valuable intermediate for synthesizing complex heterocycles with potential pharmacological activity.

Scientific Research Applications

4-(Dimethylamino)-2-(3-methoxyphenoxy)pyridine-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-(3-methoxyphenoxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine-3-carbonitrile derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyridine-3-Carbonitrile Derivatives

Structural and Electronic Differences

- Substituent Effects: The dimethylamino group in the target compound and provides strong electron-donating effects, enhancing resonance stabilization compared to amino groups in . Methoxy vs. Chloro Substituents: The 3-methoxyphenoxy group in the target compound improves solubility in polar solvents relative to the chloro-substituted analog in , which is more lipophilic . Heterocyclic Variations: Compounds with fused rings (e.g., pyrano[3,2-c]pyridine in ) exhibit restricted rotation and increased rigidity compared to simpler pyridines.

Physicochemical Properties

- Solubility: The dimethylamino and methoxy groups in the target compound improve solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated analogs .

- Spectroscopic Signatures: IR: The nitrile group shows a sharp peak near 2200 cm⁻¹, while dimethylamino C-N stretching appears at ~1380 cm⁻¹ . ¹H NMR: Methoxy protons resonate at δ 3.8–4.0 ppm; dimethylamino protons appear as a singlet near δ 2.9–3.1 ppm .

Research Implications

- Material Science: The dimethylamino group’s electron-donating capacity makes the target compound a candidate for photoinitiating systems, as seen in related pyridines .

- Pharmaceutical Potential: Structural analogs with chloro or thiophenyl groups (e.g., ) show bioactivity in radiolabeling and enzyme modulation, suggesting avenues for drug discovery .

Biological Activity

4-(Dimethylamino)-2-(3-methoxyphenoxy)pyridine-3-carbonitrile, with the CAS number 341967-13-3, is a compound of interest due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C15H15N3O2

- Molecular Weight : 269.3 g/mol

- Boiling Point : Approximately 428.9 °C (predicted) .

- Density : 1.22 g/cm³ (predicted) .

The compound exhibits biological activity primarily through its interaction with various molecular targets. It is believed to influence pathways related to cell proliferation and apoptosis, particularly in cancer cells. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, possibly affecting neuronal signaling and growth factor pathways.

Antiproliferative Effects

Research indicates that compounds similar to this compound can exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have shown that derivatives of pyridine compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-435 | 7.0 | Tubulin inhibition |

| Compound B | MDA-MB-435 | 20 | Apoptosis induction |

| 4-Dimethylamino Compound | MDA-MB-435 | TBD | TBD |

Study on Anticancer Properties

In a study focusing on the structure-activity relationship (SAR) of pyridine-based compounds, it was found that modifications to the methoxy and dimethylamino groups significantly affected the antiproliferative potency against breast cancer cell lines. The compound demonstrated an IC50 value that indicated strong activity compared to standard chemotherapeutics .

Neuroprotective Effects

Another investigation explored the neuroprotective potential of similar compounds in models of neurodegeneration. The results suggested that these compounds could mitigate oxidative stress-induced neuronal death, highlighting their potential therapeutic applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Dimethylamino)-2-(3-methoxyphenoxy)pyridine-3-carbonitrile, and what key intermediates are involved?

- Answer: A typical approach involves condensation reactions between substituted pyridine precursors and aryloxy/dimethylamino reagents. For example, ylidenemalononitriles (e.g., 2a-h in ) can react with piperidone derivatives under basic conditions (e.g., sodium methoxide in methanol) to form the pyridine-3-carbonitrile core. The dimethylamino and 3-methoxyphenoxy groups are introduced via nucleophilic substitution or coupling reactions. Key intermediates include substituted piperidones and malononitrile adducts .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?

- Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the molecular geometry, as demonstrated in related pyridine-3-carbonitrile derivatives (e.g., monoclinic crystal system with space group P2₁/n in ). Complementary techniques include:

- NMR spectroscopy for confirming substituent positions (e.g., ¹³C NMR for nitrile carbon at ~115 ppm).

- FT-IR for identifying nitrile (C≡N stretch ~2200 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups.

- High-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What solvent systems and reaction conditions optimize the yield of this compound?

- Answer: Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for nucleophilic aromatic substitution. For cyclization steps, methanol or ethanol with catalytic sodium methoxide (as in ) enhances reaction efficiency. Elevated temperatures (70–90°C) and inert atmospheres (N₂/Ar) minimize side reactions. Yields typically range from 60–80% after chromatographic purification .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methoxyphenoxy group influence the compound’s reactivity in cross-coupling reactions?

- Answer: The electron-donating methoxy group activates the aryloxy moiety toward electrophilic substitution but introduces steric hindrance. Computational studies (DFT) can predict regioselectivity in Suzuki-Miyaura couplings, where the para position to the methoxy group is more reactive. Experimental validation via in situ NMR monitoring (e.g., ¹⁹F NMR for fluorinated analogs in ) is recommended to resolve competing pathways .

Q. What strategies resolve contradictions in bioactivity data across studies involving pyridine-3-carbonitrile derivatives?

- Answer: Discrepancies often arise from impurities or polymorphic forms. For example, bioactivity variations in antifungal assays may correlate with crystallinity differences (e.g., monoclinic vs. triclinic packing in ). Mitigation strategies include:

- HPLC purity analysis (>98% by area normalization).

- Polymorph screening via solvent recrystallization or thermal analysis (DSC/TGA).

- Docking studies to assess binding mode consistency across crystal structures .

Q. How can X-ray crystallography challenges (e.g., poor crystal quality) be addressed for this compound?

- Answer: Slow evaporation from a dichloromethane/hexane mixture (1:3 v/v) at 4°C often produces diffraction-quality crystals. For refractory cases, microseeding or additive screening (e.g., iodine vapor) improves crystal lattice ordering. Data collection at synchrotron sources (λ = 0.7–1.0 Å) enhances resolution for low-symmetry systems (e.g., P2₁/n in ) .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Answer: The nitrile group is susceptible to hydrolysis under strong acids (HCl/H₂SO₄), forming carboxamides, while the dimethylamino group undergoes demethylation in basic media (pH >10). Stability studies via LC-MS and kinetic profiling (Arrhenius plots) reveal half-lives of >24 hours in neutral buffers but <2 hours in 1M HCl .

Methodological Considerations

Q. How should researchers design assays to evaluate the compound’s pharmacokinetic properties?

- Answer: Use a tiered approach:

- In vitro: Microsomal stability assays (human liver microsomes) with LC-MS quantification.

- Permeability: Caco-2 cell monolayers to assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s).

- Plasma protein binding: Equilibrium dialysis with radiolabeled compound (³H/¹⁴C).

- In silico: QSAR models trained on pyridine-3-carbonitrile analogs (e.g., logP ~2.5) predict bioavailability .

Q. What computational tools are recommended for modeling the compound’s interaction with biological targets?

- Answer: Molecular dynamics (MD) simulations using AMBER or GROMACS, parameterized with GAFF force fields. Docking with AutoDock Vina or Glide (Schrödinger) identifies binding poses, validated by SC-XRD data of co-crystallized targets (e.g., kinase domains in ). Free energy perturbation (FEP) calculations refine binding affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.